Methyl (1R,2S)-2-aminocyclododecane-1-carboxylate
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Overview
Description
Methyl (1R,2S)-2-aminocyclododecane-1-carboxylate is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by a twelve-membered cyclododecane ring with an amino group and a carboxylate ester, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,2S)-2-aminocyclododecane-1-carboxylate typically involves the cyclization of a suitable precursor followed by functional group transformations. One common method is the intramolecular cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as catalytic hydrogenation or enzymatic processes. These methods aim to achieve high yields and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2S)-2-aminocyclododecane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl (1R,2S)-2-aminocyclododecane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl (1R,2S)-2-aminocyclododecane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,2S)-2-aminocyclopentane-1-carboxylate
- Methyl (1R,2S)-2-aminocyclohexane-1-carboxylate
- Methyl (1R,2S)-2-aminocyclooctane-1-carboxylate
Uniqueness
Methyl (1R,2S)-2-aminocyclododecane-1-carboxylate is unique due to its twelve-membered ring structure, which imparts distinct steric and electronic properties compared to smaller ring analogs. This uniqueness makes it a valuable compound for studying the effects of ring size on chemical reactivity and biological activity.
Properties
CAS No. |
649765-20-8 |
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Molecular Formula |
C14H27NO2 |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
methyl (1R,2S)-2-aminocyclododecane-1-carboxylate |
InChI |
InChI=1S/C14H27NO2/c1-17-14(16)12-10-8-6-4-2-3-5-7-9-11-13(12)15/h12-13H,2-11,15H2,1H3/t12-,13+/m1/s1 |
InChI Key |
NSBKBJHBUFGATM-OLZOCXBDSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCCCCCCCCC[C@@H]1N |
Canonical SMILES |
COC(=O)C1CCCCCCCCCCC1N |
Origin of Product |
United States |
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